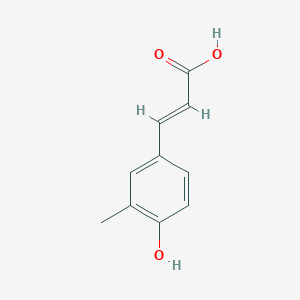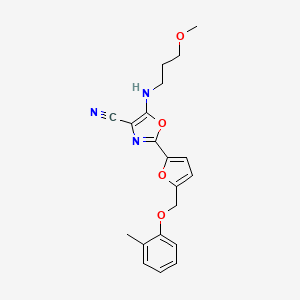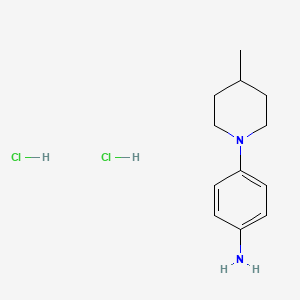
4-Hydroxy-3-methylcinnamic acid
Übersicht
Beschreibung
4-Hydroxy-3-methylcinnamic acid is a chemical compound with the formula 4-(OH)-3-(OCH₃)C₆H₃CH=CHCOOH . It is a hydroxycinnamic acid derivative and is abundant in fruits and vegetables . Several beneficial effects of this compound have been reported, including improvement of metabolic abnormalities in animal models and human studies .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula 4-(OH)-3-(OCH₃)C₆H₃CH=CHCOOH . It has a molecular weight of 194.18 .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 169-172 °C . It has a molecular weight of 194.18 .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Health Benefits
4-Hydroxy-3-methylcinnamic acid, also known as ferulic acid (FA), demonstrates significant antioxidant properties. Research highlights its potential beneficial effects against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The compound's bioactivities and the distribution of structurally similar compounds in the plant kingdom are also of interest in food research (Silva & Batista, 2017).
Pharmacological and Therapeutic Potential
Ferulic acid, a derivative of this compound, is extensively studied for its pharmacological effects. It exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound is also explored for its potential in treating diabetes, obesity, and other metabolic disorders (Babbar et al., 2021).
Endothelial Function in Cerebral Ischemia
Research on a structurally similar compound, 4-hydroxy-3,5-di-tret-butylcinnamic acid, suggests its positive effect on endothelial function in cerebral ischemia. This compound demonstrates vasodilating, antithrombotic, and anti-inflammatory properties, potentially attributed to its anti-radical activity and impact on mitochondrial function (Voronkov & Pozdnyakov, 2018).
Applications in Food and Health Industry
Ferulic acid's roles in food and health are notable, given its various biological activities and low toxicity. It finds application as a raw material in the production of vanillin and preservatives, in the food gel and edible film production, and as an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).
Anticancer Properties
Studies indicate that derivatives of this compound, like alpha cyano-4-hydroxy-3-methoxycinnamic acid, show potential in inhibiting proliferation and inducing apoptosis in human breast cancer cells. These compounds exhibit selective anticancer inhibitory activity, suggesting their potential as chemotherapeutic agents (Hamdan et al., 2013).
Analytical Methodologies
Analytical methods for quantifying ferulic acid and its oligomers are crucial for exploring their potential applications. Understanding these methods aids in assessing the compound's concentration and effectiveness in various applications (Barberousse et al., 2008).
Safety and Hazards
Zukünftige Richtungen
4-Hydroxy-3-methylcinnamic acid has been reported to have several beneficial effects, including improvement of metabolic abnormalities in animal models and human studies . Future research could focus on further elucidating the mechanisms underlying these effects and exploring potential applications in the treatment of metabolic disorders .
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGWMNZWLGXONC-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)
![N'-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2759628.png)

![Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2759632.png)
![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol](/img/structure/B2759633.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)



![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)
![8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759641.png)


